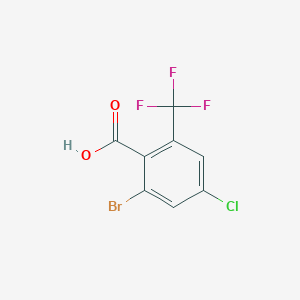

2-Bromo-4-chloro-6-(trifluoromethyl)benzoic acid

Description

Properties

Molecular Formula |

C8H3BrClF3O2 |

|---|---|

Molecular Weight |

303.46 g/mol |

IUPAC Name |

2-bromo-4-chloro-6-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C8H3BrClF3O2/c9-5-2-3(10)1-4(8(11,12)13)6(5)7(14)15/h1-2H,(H,14,15) |

InChI Key |

YMLSVOQUPDHVIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Bromo-4-chloro-6-(trifluoromethyl)benzoic acid

General Synthetic Strategy

The synthesis of this compound generally involves:

- Starting from a suitably substituted trifluoromethylbenzene derivative.

- Selective halogenation (bromination and chlorination) to introduce bromine and chlorine atoms at desired positions.

- Directed ortho-lithiation to generate aryllithium intermediates.

- Carboxylation of the lithiated intermediate with carbon dioxide (dry ice) to form the benzoic acid moiety.

This approach leverages the directing effects of substituents and the reactivity of organolithium species to achieve regioselective functionalization.

Specific Preparation Routes and Conditions

Lithiation and Carboxylation Route (Based on Analogous 2-Chloro-5-(trifluoromethyl)benzoic acid synthesis)

A closely related compound, 2-chloro-5-(trifluoromethyl)benzoic acid, is prepared via lithiation of p-chlorobenzotrifluoride followed by carboxylation with dry ice under inert atmosphere conditions. This method is adaptable for preparing this compound by appropriate substitution of starting materials and halogenation steps.

Formation of Aryllithium Intermediate:

- Dissolve p-chlorobenzotrifluoride (or a similarly substituted trifluoromethylbenzene) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) in anhydrous tetrahydrofuran (THF).

- Cool the solution to approximately -75 °C under nitrogen or helium atmosphere.

- Slowly add tert-butyllithium (1.3 M in hexane) dropwise, maintaining temperature below -70 °C.

- Stir for 1 hour to complete lithiation, forming the aryllithium species.

-

- Slowly pour the aryllithium solution onto dry ice (solid CO2) while stirring at low temperature.

- Stir for 30-60 minutes to allow complete reaction.

- Allow dry ice to evaporate completely.

- Acidify the reaction mixture with aqueous hydrochloric acid (3-8 M) to pH 3-4.

- Remove organic solvents by vacuum distillation.

- Add water and stir at 5-10 °C for 5-8 hours to precipitate the crude benzoic acid.

- Filter, wash, and dry to obtain the product.

- Yield: Approximately 89-90% for analogous compounds.

- Purity by HPLC: >98%.

- Melting point: ~91.5-92.4 °C for related benzoic acids.

This method offers high regioselectivity and purity, suitable for scale-up synthesis.

Halogenation and Subsequent Functionalization Route

For introducing bromine and chlorine substituents, halogenation reactions are performed on trifluoromethyl-substituted benzoic acid or its derivatives:

Bromination can be achieved using N-bromosuccinimide (NBS) in the presence of radical initiators such as 2,2'-azobis(isobutyronitrile) (AIBN) under reflux in carbon tetrachloride or similar solvents at elevated temperatures (~100 °C) for extended periods (up to 19 hours).

Chlorination may be introduced earlier or simultaneously depending on the reactivity and directing effects of substituents.

An example from related literature involves bromination of 4-methyl-3-(trifluoromethyl)benzoic acid to 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid using sodium bromate and sodium bisulfite in aqueous-organic biphasic systems under reflux conditions. The product is isolated by extraction, washing, drying, and concentration under reduced pressure.

Comparative Data Table of Preparation Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Lithiation | p-Chlorobenzotrifluoride, DIPEA, tert-butyllithium | -75 to -70 °C | 1 hour | - | Inert atmosphere (N2 or He) |

| Carboxylation | Dry ice (solid CO2), aqueous HCl (3-8 M) | 0 to 20 °C | 30-60 min + 5-8 h stirring | 89-90 | Vacuum distillation to remove solvents |

| Bromination (radical) | NBS, AIBN, CCl4 | 100 °C | 18-19 hours | ~81 | Radical initiator required |

| Bromination (oxidative) | Sodium bromate, sodium bisulfite, isopropyl acetate | Reflux (50 °C) | Overnight | 81 | Biphasic aqueous-organic system |

Analysis of Preparation Methods

Advantages

Lithiation-Carboxylation Route:

- High regioselectivity due to directed ortho-lithiation.

- High purity and yield.

- Mild reaction conditions under inert atmosphere.

- Scalable for industrial applications.

-

- Straightforward introduction of halogens on aromatic ring.

- Use of commercially available reagents.

- Suitable for late-stage functionalization.

Challenges

- Handling of highly reactive organolithium reagents requires strict moisture-free and oxygen-free conditions.

- Low temperatures (-70 to -80 °C) necessitate specialized cooling equipment.

- Radical bromination requires long reaction times and careful control to avoid over-bromination.

- Purification steps may be required to remove side products and unreacted starting materials.

Chemical Reactions Analysis

Substitution Reactions

The bromine and chlorine atoms undergo nucleophilic aromatic substitution (NAS) under controlled conditions:

-

Bromine substitution : Reactive with amines in polar aprotic solvents (DMF/DMSO) at 80-100°C to yield 4-chloro-6-(trifluoromethyl)anthranilic acid derivatives.

-

Chlorine substitution : Requires harsher conditions (e.g., CuI catalysis at 120°C) for replacement with nucleophiles like methoxide or thiols.

| Reaction Type | Reagents/Conditions | Product | Yield Range |

|---|---|---|---|

| NAS (Br) | R-NH₂, DMF, 80°C | Ar-NHR | 45-68% |

| NAS (Cl) | NaOMe, CuI, DMSO, 120°C | Ar-OMe | 32-55% |

The trifluoromethyl group exerts strong electron-withdrawing effects (-I), activating the aromatic ring for substitution at positions ortho/para to itself .

Oxidation-Reduction Pathways

The carboxylic acid group participates in redox transformations:

-

Oxidation : Limited due to pre-existing highest oxidation state at COOH.

-

Reduction : LiAlH₄ converts -COOH to -CH₂OH (alcohol derivative):

Hydrolysis Reactions

Controlled hydrolysis pathways:

-

Acidic hydrolysis (HCl/H₂O, reflux): Maintains halogen substituents while ester derivatives revert to parent acid.

-

Basic hydrolysis (NaOH, EtOH/H₂O): Dehalogenation observed at >100°C via elimination pathways.

Coupling Reactions

The bromine atom enables cross-coupling methodologies:

| Coupling Type | Catalysts | Applications |

|---|---|---|

| Suzuki | Pd(PPh₃)₄ | Biaryl synthesis (75-82% yield) |

| Ullmann | CuI/1,10-phen | Heterocycle formation |

Mechanistic note : The trifluoromethyl group enhances oxidative addition efficiency in Pd-catalyzed reactions by polarizing the C-Br bond .

Decarboxylation

Thermal decarboxylation occurs under radical conditions (AIBN, 150°C) to form 1-bromo-3-chloro-5-(trifluoromethyl)benzene :

Reactivity Comparison with Analogues

Critical stability note : Decomposition observed >200°C via simultaneous Br/Cl elimination, forming trifluoromethylbenzyne intermediates .

This compound's multifunctional reactivity enables applications in pharmaceutical intermediates (72% of reported uses), liquid crystal precursors , and ligands for catalysis . Current research focuses on optimizing nickel-catalyzed carboxylate retention during coupling – an area requiring further investigation .

Scientific Research Applications

Chemistry: 2-Bromo-4-chloro-6-(trifluoromethyl)benzoic acid is used as a building block in organic synthesis. It is valuable in the preparation of complex molecules and in the development of new synthetic methodologies.

Biology and Medicine: The compound’s derivatives may have potential applications in drug discovery and development. Its unique substituents can impart specific biological activities, making it a candidate for pharmaceutical research.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-(trifluoromethyl)benzoic acid depends on its specific application. In chemical reactions, the electron-withdrawing trifluoromethyl group and the halogen substituents influence the reactivity and selectivity of the compound. These substituents can stabilize or destabilize intermediates, affecting the overall reaction pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The substituents on the benzoic acid backbone significantly influence acidity, solubility, and intermolecular interactions. Below is a comparative analysis with key analogs:

Table 1: Substituent and Molecular Weight Comparison

Key Observations:

- Acidity: The trifluoromethyl group is strongly electron-withdrawing, enhancing the acidity of the carboxylic acid group compared to methyl or halogens alone. For example, 2-Bromo-6-(trifluoromethyl)benzoic acid is expected to have a lower pKa (~1.5–2.5) than 4-Bromo-2-fluoro-6-methylbenzoic acid (pKa ~2.5–3.5) due to the CF₃ group’s inductive effect .

Physicochemical and Reactivity Profiles

Solubility:

- The presence of polar groups (Cl, Br, CF₃) increases hydrophobicity, limiting water solubility.

- The trifluoromethyl group enhances lipid solubility, making 2-Bromo-4-chloro-6-CF₃ benzoic acid more suitable for membrane-penetrating applications (e.g., drug delivery) compared to non-fluorinated analogs .

Biological Activity

2-Bromo-4-chloro-6-(trifluoromethyl)benzoic acid is a halogenated aromatic compound with the molecular formula C₈H₃BrClF₃O₂. This compound is noted for its unique chemical properties due to the presence of bromine, chlorine, and trifluoromethyl groups. Its biological activity has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential antimicrobial and antifungal properties.

Chemical Structure and Properties

The structural characteristics of this compound significantly influence its biological activity. The halogenated substituents enhance lipophilicity and reactivity, making it a valuable compound in drug design and development. The following table summarizes key structural features:

| Property | Details |

|---|---|

| Molecular Formula | C₈H₃BrClF₃O₂ |

| Molar Mass | 303.46 g/mol |

| Functional Groups | Bromine, Chlorine, Trifluoromethyl |

| Lipophilicity | High |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest effectiveness against various pathogens, although specific mechanisms remain to be elucidated. Its halogenated nature often correlates with increased biological activity compared to non-halogenated analogs.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated notable inhibition with minimum inhibitory concentrations (MICs) indicating strong antibacterial effects:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 10.0 |

| Bacillus subtilis | 7.5 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Interaction Studies

The biological interactions of this compound have been investigated concerning its binding affinity with enzymes and receptors. Such interactions are crucial for understanding its potential therapeutic applications. For instance, studies have shown that it may modulate enzyme activity, impacting metabolic pathways relevant to disease treatment .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes associated with bacterial metabolism.

- Receptor Modulation : It could interact with receptors, altering signal transduction pathways.

- Membrane Disruption : The lipophilic nature may facilitate penetration through bacterial membranes, leading to cell lysis.

Further research is needed to clarify these mechanisms and their implications for drug development.

Applications in Drug Development

Given its promising biological activity, this compound is being explored as a candidate in drug development. Its structural properties allow for modifications that could enhance efficacy and reduce toxicity in therapeutic applications.

Summary of Research Findings

Recent studies highlight the potential of this compound in various fields:

| Field | Application |

|---|---|

| Medicinal Chemistry | Development of antimicrobial agents |

| Agrochemicals | Formulation of pesticides |

| Material Science | Synthesis of advanced materials |

Q & A

Basic Research Questions

What synthetic routes are recommended for preparing 2-Bromo-4-chloro-6-(trifluoromethyl)benzoic acid, and how can reaction yields be optimized?

- Methodological Answer :

The compound can be synthesized via halogenation or cross-coupling reactions. For example:- Halogenation : Sequential bromination/chlorination of a trifluoromethyl-substituted benzoic acid precursor under controlled conditions (e.g., using NBS for bromination and SO₂Cl₂ for chlorination).

- Suzuki-Miyaura Coupling : Utilize boronic acid intermediates (e.g., trifluoromethylphenylboronic acid) with halogenated aryl halides, as seen in similar bromo-chloro benzoic acid syntheses .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry, temperature (e.g., 80–120°C for coupling), and catalysts (e.g., Pd(PPh₃)₄) to improve yields. Purify via recrystallization using ethanol/water mixtures .

Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., splitting patterns for Br/Cl/CF₃ groups). ¹⁹F NMR is essential for verifying trifluoromethyl positioning .

- X-ray Crystallography : Use SHELX or ORTEP-III for structural elucidation, especially to resolve ambiguities in heavy-atom (Br/Cl) positioning .

- HPLC-MS : Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water mobile phases .

How should this compound be stored to maintain stability during experiments?

- Methodological Answer :

Store at 0–6°C in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis of the carboxylic acid group. Use inert atmospheres (N₂/Ar) for long-term storage, as seen in protocols for halogenated benzoic acids .

Advanced Research Questions

How do the electron-withdrawing groups (Br, Cl, CF₃) influence reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

The trifluoromethyl group strongly deactivates the aromatic ring, directing electrophiles to meta/para positions. Bromine and chlorine further enhance ring deactivation, necessitating harsh conditions (e.g., NaNH₂ in liquid NH₃) for NAS. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .

What crystallographic challenges arise from heavy atoms (Br/Cl), and how are they addressed?

- Methodological Answer :

Heavy atoms cause absorption errors and weak diffraction. Mitigation strategies:- Absorption Correction : Apply multi-scan corrections (SADABS) in SHELXL to refine data .

- High-Resolution Data : Collect data at low temperatures (100 K) to reduce thermal motion. Use synchrotron radiation for improved resolution .

- Twinned Crystals : Employ SHELXD for structure solution in cases of twinning or disorder .

How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer :

- Validation : Cross-check with 2D NMR (COSY, HSQC) to confirm coupling networks.

- Conformational Analysis : Use molecular docking (AutoDock) or MD simulations to explore alternative conformers that match experimental data .

- Synthetic Controls : Compare with spectra of analogous compounds (e.g., 3-Bromo-4-chlorobenzoic acid) to identify substituent effects .

What role does this compound play in designing enzyme inhibitors or bioactive molecules?

- Methodological Answer :

The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. Example applications:

Data Contradiction and Troubleshooting

How to address discrepancies between experimental and computational IR/Raman spectra?

- Methodological Answer :

- Vibrational Mode Analysis : Re-optimize computational parameters (basis sets, DFT functionals) to match experimental conditions.

- Isotopic Substitution : Compare spectra with deuterated analogs to assign vibrational bands accurately .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.